molecular formula C7H3BrClN B13123004 5-Bromo-3-chloro-2-ethynylpyridine CAS No. 1256791-79-3

5-Bromo-3-chloro-2-ethynylpyridine

Cat. No.: B13123004
CAS No.: 1256791-79-3
M. Wt: 216.46 g/mol
InChI Key: ZLPDMNHQNVEAJN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-ethynylpyridine: is a heterocyclic organic compound with the molecular formula C7H3BrClN It is characterized by the presence of bromine, chlorine, and ethynyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-ethynylpyridine typically involves the halogenation of pyridine derivatives followed by ethynylation. One common method includes the reaction of 3-chloro-2-ethynylpyridine with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-ethynylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium hydroxide.

    Electrophiles: Alkyl halides, acyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine derivatives with extended conjugation, and other heterocyclic compounds .

Scientific Research Applications

5-Bromo-3-chloro-2-ethynylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-ethynylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The ethynyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-nitropyridine
  • 3-Bromo-2-ethynylpyridine
  • 5-Bromo-2-ethynylpyridine

Uniqueness

Compared to similar compounds, 5-Bromo-3-chloro-2-ethynylpyridine is unique due to the presence of both bromine and chlorine atoms along with the ethynyl group. This combination of substituents imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

CAS No.

1256791-79-3

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

5-bromo-3-chloro-2-ethynylpyridine

InChI

InChI=1S/C7H3BrClN/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H

InChI Key

ZLPDMNHQNVEAJN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

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